molecular formula C15H14N2O2 B2475861 4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol CAS No. 838900-43-9

4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No. B2475861
CAS RN: 838900-43-9
M. Wt: 254.289
InChI Key: XRIDXHLESRNGJW-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol, also known as 2-methyl-4-amino-6-phenyl-1,3-benzoxazole (MPB), is an organic compound with a wide range of applications in the scientific research community. It is a white, crystalline solid with a melting point of 137-138°C, and is soluble in water, ethanol, and methanol. MPB has been used extensively in the fields of organic chemistry, materials science, and biochemistry due to its unique structural and electronic properties.

Scientific Research Applications

Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6280–6285. Link Rostom, S. A. F., El-Messery, S. M., & El-Kerdawy, M. M. (2011). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 20(7), 1029–1038. Link Amini, M., Ghasemi, S., & Zolfigol, M. A. (2021). Synthesis and therapeutic potential of imidazole containing compounds: a review. BMC Chemistry, 15(1), 1–16. Link (Chinese) 新型苯并咪唑衍生物:设计、合成、对接和生物学评价. Link

properties

IUPAC Name

4-amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-8-3-4-13-12(5-8)17-15(19-13)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIDXHLESRNGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol

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